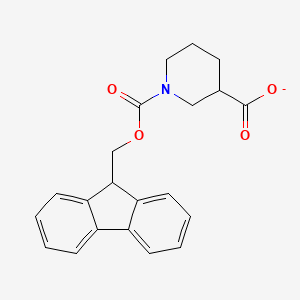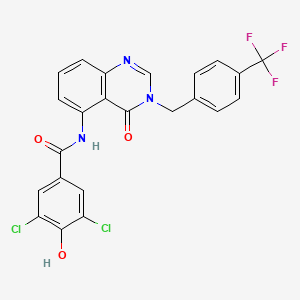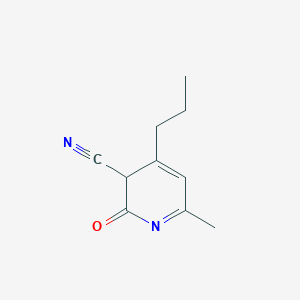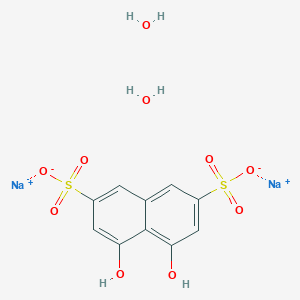![molecular formula C29H33N3O4 B12364745 [9-[[2-(2-Methoxyphenoxy)phenyl]methyl]-3,9-diazaspiro[5.5]undecan-3-yl]-(1-oxidopyridin-1-ium-2-yl)methanone](/img/structure/B12364745.png)
[9-[[2-(2-Methoxyphenoxy)phenyl]methyl]-3,9-diazaspiro[5.5]undecan-3-yl]-(1-oxidopyridin-1-ium-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[9-[[2-(2-Methoxyphenoxy)phenyl]methyl]-3,9-diazaspiro[55]undecan-3-yl]-(1-oxidopyridin-1-ium-2-yl)methanone is a complex organic compound with a unique structure that includes a spirocyclic framework, diazaspiro moiety, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [9-[[2-(2-Methoxyphenoxy)phenyl]methyl]-3,9-diazaspiro[5.5]undecan-3-yl]-(1-oxidopyridin-1-ium-2-yl)methanone typically involves multiple steps. The process begins with the preparation of the spirocyclic core, followed by the introduction of the diazaspiro moiety and the methoxyphenoxy group. The final step involves the oxidation of the pyridin-1-ium moiety.
Spirocyclic Core Formation: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic framework.
Introduction of Diazaspiro Moiety: The diazaspiro moiety is introduced through a nucleophilic substitution reaction, where a diazamine reacts with the spirocyclic core.
Attachment of Methoxyphenoxy Group: This step involves the reaction of the spirocyclic intermediate with a methoxyphenol derivative under basic conditions.
Oxidation of Pyridin-1-ium Moiety: The final step involves the oxidation of the pyridin-1-ium moiety using an oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the pyridin-1-ium moiety, converting it back to the corresponding pyridine derivative.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols, alcohols
Major Products
Oxidation Products: Quinone derivatives
Reduction Products: Pyridine derivatives
Substitution Products: Functionalized diazaspiro compounds
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique structural properties make it suitable for applications in materials science, such as the design of new polymers and nanomaterials.
Mechanism of Action
The mechanism of action of [9-[[2-(2-Methoxyphenoxy)phenyl]methyl]-3,9-diazaspiro[5.5]undecan-3-yl]-(1-oxidopyridin-1-ium-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
[9-[[2-(2-Hydroxyphenoxy)phenyl]methyl]-3,9-diazaspiro[5.5]undecan-3-yl]-(1-oxidopyridin-1-ium-2-yl)methanone: Similar structure but with a hydroxy group instead of a methoxy group.
[9-[[2-(2-Chlorophenoxy)phenyl]methyl]-3,9-diazaspiro[5.5]undecan-3-yl]-(1-oxidopyridin-1-ium-2-yl)methanone: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The uniqueness of [9-[[2-(2-Methoxyphenoxy)phenyl]methyl]-3,9-diazaspiro[55]undecan-3-yl]-(1-oxidopyridin-1-ium-2-yl)methanone lies in its specific combination of functional groups and structural features The presence of the methoxyphenoxy group, diazaspiro moiety, and oxidized pyridin-1-ium makes it distinct from other similar compounds
Properties
Molecular Formula |
C29H33N3O4 |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
[9-[[2-(2-methoxyphenoxy)phenyl]methyl]-3,9-diazaspiro[5.5]undecan-3-yl]-(1-oxidopyridin-1-ium-2-yl)methanone |
InChI |
InChI=1S/C29H33N3O4/c1-35-26-11-4-5-12-27(26)36-25-10-3-2-8-23(25)22-30-18-13-29(14-19-30)15-20-31(21-16-29)28(33)24-9-6-7-17-32(24)34/h2-12,17H,13-16,18-22H2,1H3 |
InChI Key |
BEWXCKHNNXXEFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=CC=C2CN3CCC4(CC3)CCN(CC4)C(=O)C5=CC=CC=[N+]5[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


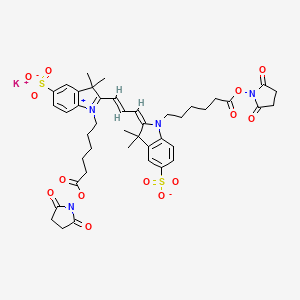
![[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 3'-chloro-, 3-methyl ester](/img/structure/B12364665.png)
![1-[(3S,8R,9S,10R,13S,14S)-3-imidazol-1-yl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]benzimidazole](/img/structure/B12364671.png)
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoate](/img/structure/B12364679.png)
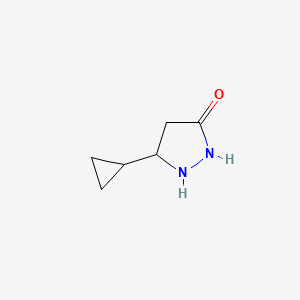
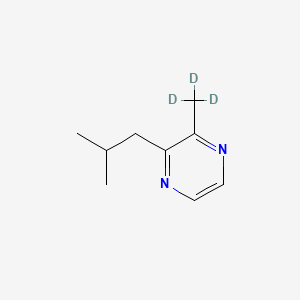
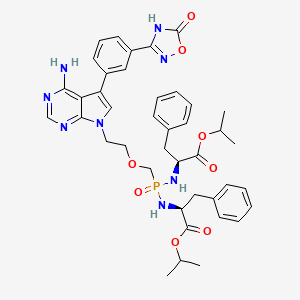

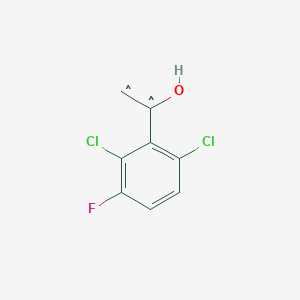
![tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-[[[4-[4-[(9S)-4,5,13-trimethyl-9-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-7-yl]phenyl]benzoyl]amino]methyl]phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12364709.png)
